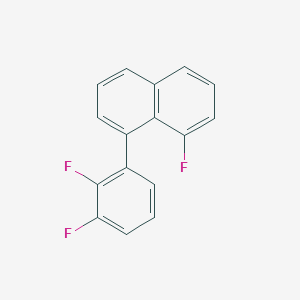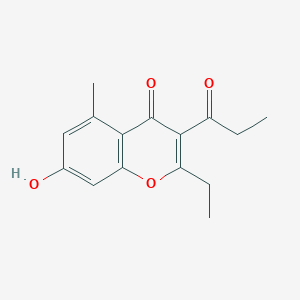![molecular formula C14H12O5 B11855050 5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl- CAS No. 86397-42-4](/img/structure/B11855050.png)
5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one is a complex organic compound with the molecular formula C14H12O5. This compound belongs to the class of furochromones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of potassium carbonate, acetone, and dimethyl sulfate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-9-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
- 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
Uniqueness
9-Ethoxy-4-hydroxy-7-methyl-5H-furo[3,2-g]chromen-5-one is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86397-42-4 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
9-ethoxy-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H12O5/c1-3-17-14-12-8(4-5-18-12)11(16)10-9(15)6-7(2)19-13(10)14/h4-6,16H,3H2,1-2H3 |
InChI Key |
SECNRCMLFODPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


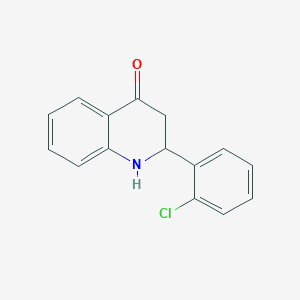
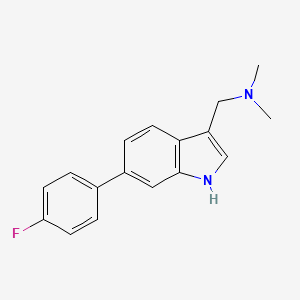
![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)
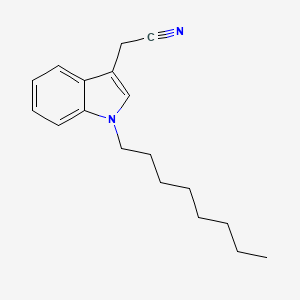

![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)
